![molecular formula C22H21N3O3 B2422498 1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921481-00-7](/img/no-structure.png)

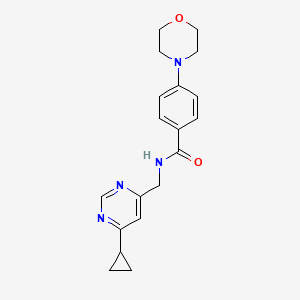

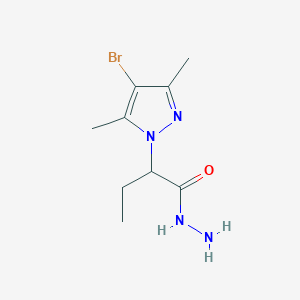

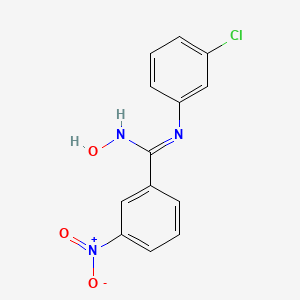

1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of organic compounds known as naphthalenes . These are compounds containing a naphthalene moiety, which consists of two fused benzene rings .

Synthesis Analysis

The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by analytical measurements, spectral (IR, UV-vis, 1 H and 13 C-NMR and MS) and magnetometry . The elemental analyses, UV-vis spectra and room temperature magnetic moment data provide evidence of six coordinated octahedral geometry for the complexes .Chemical Reactions Analysis

The chemical reactions of similar compounds involve the appearance of a singlet attributable to the triazole proton in position 5, which resonates around 9.04 ppm on the 1 H-NMR spectrum . This confirms that the 1,3-dipolar cycloaddition reaction has taken place .Physical And Chemical Properties Analysis

In the naphthalene ring, the C−H stretching vibrations occur in the range of 3100−3000 cm‑1 . In the present molecule, C−H stretching vibrations are computed at 3078, 3063, 3053, 3049, 3041, and 3037 cm−1, and the IR and Raman peaks are recognized at 3038 and 3071 cm−1, respectively .Scientific Research Applications

Antimicrobial Properties

1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione and its derivatives have been explored for their antimicrobial properties. Some synthesized derivatives exhibited notable antimicrobial activity against various microorganisms like Staphylococcus aureus and Candida tenuis (Voskienė et al., 2011).

Chemosensors for Metal Ions

Research has shown the potential of naphthoquinone-based compounds, including derivatives of 1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, as chemosensors for transition metal ions. These compounds have demonstrated selective and sensitive detection of metal ions like copper and nickel, often with visible color change indicating the presence of these ions (Gosavi-Mirkute et al., 2017).

Synthesis Methods

Significant research has been conducted on novel synthesis methods for pyrimidine derivatives, including 1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. These methods aim to improve yields, reduce reaction times, and simplify procedures, contributing to more efficient production and exploration of these compounds in various applications (Chen et al., 2008).

Antioxidant Activity

Some derivatives of 1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have shown promising antioxidant properties. Research in this area explores the potential of these compounds in combating oxidative stress and free radical damage, which are key factors in various diseases and aging processes (Taha, 2012).

Fluorescence Imaging

There's ongoing research into the use of naphthoquinone pyridyl tetrazole-based derivatives for fluorescence imaging, particularly for the detection of metal ions like Zn2+ in living cells. These compounds can act as efficient fluorescent probes, expanding the toolkit for biomedical imaging and diagnostics (Balakrishna et al., 2018).

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-amino-4,6-dimethoxypyrimidine with 1-methyl-3-(naphthalen-1-ylmethyl)-5-propyl-1H-pyrazole-4-carboxylic acid, followed by cyclization and oxidation to form the final product.", "Starting Materials": [ "2-amino-4,6-dimethoxypyrimidine", "1-methyl-3-(naphthalen-1-ylmethyl)-5-propyl-1H-pyrazole-4-carboxylic acid", "Sodium nitrite", "Sodium nitrate", "Sulfuric acid", "Hydrogen peroxide", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-amino-4,6-dimethoxypyrimidine in sulfuric acid and add sodium nitrite to form the diazonium salt.", "Step 2: Add the diazonium salt to a solution of 1-methyl-3-(naphthalen-1-ylmethyl)-5-propyl-1H-pyrazole-4-carboxylic acid in ethanol and water, and stir for several hours to allow for condensation.", "Step 3: Add sodium hydroxide to the reaction mixture to adjust the pH to basic and then heat to promote cyclization.", "Step 4: Add hydrogen peroxide to the reaction mixture to oxidize the pyrazole ring to a pyridine ring.", "Step 5: Add sodium nitrate to the reaction mixture to quench the excess hydrogen peroxide.", "Step 6: Isolate the product by filtration and recrystallization." ] } | |

CAS RN |

921481-00-7 |

Product Name |

1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |

Molecular Formula |

C22H21N3O3 |

Molecular Weight |

375.428 |

IUPAC Name |

1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H21N3O3/c1-3-13-28-18-11-12-23-20-19(18)21(26)25(22(27)24(20)2)14-16-9-6-8-15-7-4-5-10-17(15)16/h4-12H,3,13-14H2,1-2H3 |

InChI Key |

CUIHWQQWUUBPBI-UHFFFAOYSA-N |

SMILES |

CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC=CC4=CC=CC=C43)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-N-cyclopropyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2422415.png)

![1-[2-chloro-4-(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2422418.png)

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2422421.png)

![N-(1,3-benzodioxol-5-yl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2422424.png)

![4-chloro-2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2422428.png)

![5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2422430.png)

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2422436.png)